molecular formula C17H24BrN3O3 B13613184 tert-Butyl ((1r,4r)-4-(6-bromonicotinamido)cyclohexyl)carbamate

tert-Butyl ((1r,4r)-4-(6-bromonicotinamido)cyclohexyl)carbamate

Cat. No.: B13613184
M. Wt: 398.3 g/mol
InChI Key: HJSSYXOYFJYUFH-UHFFFAOYSA-N
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Description

tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate: is a synthetic organic compound with the molecular formula C17H24BrN3O3 It is characterized by the presence of a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 6-bromopyridine-3-amido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate typically involves multiple steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with appropriate substituents to introduce the desired amido group.

    Introduction of the 6-bromopyridine moiety: This step involves the coupling of the cyclohexyl intermediate with 6-bromopyridine-3-carboxylic acid or its derivatives under suitable reaction conditions.

    Protection with tert-butyl carbamate: The final step involves the protection of the amine group with tert-butyl carbamate using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction reactions: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation reactions: The cyclohexyl ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with various substituents replacing the bromine atom.

    Reduction: Amines derived from the reduction of the amido group.

    Oxidation: Cyclohexyl derivatives with additional functional groups.

Scientific Research Applications

tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl carbamate group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1r,4r)-4-[(4-chloro-1,3,5-triazin-2-yl)amino]cyclohexyl]carbamate
  • tert-butyl ((1r,4r)-4-((2-methylallyl)oxy)cyclohexyl)carbamate

Uniqueness

tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate is unique due to the presence of the 6-bromopyridine moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The combination of the tert-butyl carbamate group and the cyclohexyl ring further enhances its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24BrN3O3

Molecular Weight

398.3 g/mol

IUPAC Name

tert-butyl N-[4-[(6-bromopyridine-3-carbonyl)amino]cyclohexyl]carbamate

InChI

InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-13-7-5-12(6-8-13)20-15(22)11-4-9-14(18)19-10-11/h4,9-10,12-13H,5-8H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

HJSSYXOYFJYUFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CN=C(C=C2)Br

Origin of Product

United States

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